3-(三氟甲基)苯基 6-(1H-1,2,4-三唑-1-基)烟酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

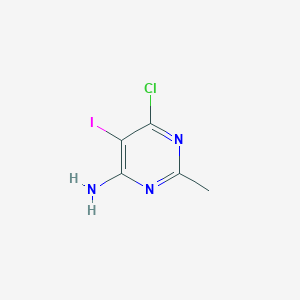

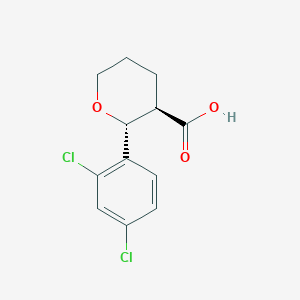

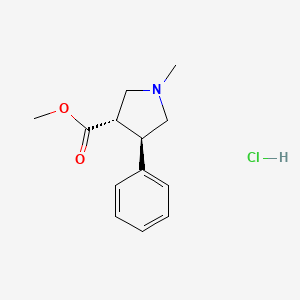

“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .

Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of “3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .科学研究应用

生物学意义和应用三唑衍生物以其广泛的生物活性而闻名。它们因其潜在的抗炎、抗菌、抗肿瘤和抗病毒特性而被广泛研究。三唑环的存在对其药理活性至关重要,使其成为药物发现和开发工作中的关键靶点。此类化合物在被忽视疾病的治疗中显示出希望,突出了它们在应对全球健康挑战中的重要性 (Ferreira 等人,2013)。

化学修饰和药物设计三唑衍生物中三氟甲基的策略性放置已被探索用于调节抗结核剂的药效学和药代动力学行为。这种修饰与抗结核活性的效力和药物相似性的提高有关,展示了三氟甲基在增强候选药物功效中的作用 (Thomas)。

合成和化学性质1,2,3-三唑的合成,包括“3-(三氟甲基)苯基 6-(1H-1,2,4-三唑-1-基)烟酸酯”等衍生物,涉及点击化学方法,特别是铜催化的叠氮化物-炔环加成(CuAAC)。该方法促进了具有显着产率和选择性的三唑化合物的开发,使其成为基于三唑的药物分子的合成基石。三唑环的化学稳定性和多功能性,结合三氟甲基的电子效应,促成了这些化合物在药物设计和开发中的独特特性和潜在应用 (Kaushik 等人,2019)。

未来方向

The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .

作用机制

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

生化分析

Biochemical Properties

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.

Cellular Effects

The effects of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYUPMXHRKXICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)